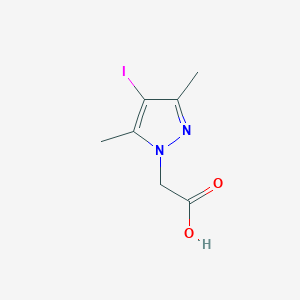

(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

Description

“(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid” (CAS 6715-88-4) is a pyrazole derivative featuring an iodine atom at position 4, methyl groups at positions 3 and 5, and an acetic acid moiety linked to the nitrogen atom of the pyrazole ring (Fig. 1). Its molecular formula is C₈H₁₀IN₂O₂, with a molecular weight of 284.09 g/mol. The iodine substituent confers unique electronic and steric properties, making it distinct from non-halogenated analogs. This compound is primarily utilized in coordination chemistry and medicinal chemistry as a ligand or intermediate, owing to its ability to chelate metal ions and participate in heterocyclic reactions .

Properties

IUPAC Name |

2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISLFXBZKHNZBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation to Form 3,5-Dimethyl-1H-pyrazole

The pyrazole ring is synthesized via cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate. This reaction proceeds under reflux in ethanol or methanol, yielding 3,5-dimethyl-1H-pyrazole with high efficiency.

Reaction Conditions

- Reactants : Acetylacetone (1.0 eq.), hydrazine hydrate (1.1 eq.)

- Solvent : Ethanol (10 mL/g substrate)

- Temperature : Reflux (78°C)

- Duration : 4–6 hours

- Yield : 80–90%

The product is purified via recrystallization from hexane or ethyl acetate, with structural confirmation by $$ ^1H $$ NMR and IR spectroscopy.

Regioselective Iodination at the 4-Position

Iodination of 3,5-dimethyl-1H-pyrazole is achieved through electrophilic aromatic substitution using iodine ($$ I2 $$) and iodic acid ($$ HIO3 $$) in glacial acetic acid. The methyl groups at positions 3 and 5 direct electrophilic attack to the 4-position due to their electron-donating nature.

Optimized Procedure

- Reactants : 3,5-Dimethyl-1H-pyrazole (1.0 eq.), $$ I2 $$ (0.8 eq.), $$ HIO3 $$ (0.2 eq.)

- Solvent : Glacial acetic acid (5 mL/g substrate)

- Temperature : Reflux (118°C)

- Duration : 4–6 hours

- Workup : Neutralization with 2N NaOH, extraction with dichloromethane

- Yield : 70–75%

The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 10:1), affording 4-iodo-3,5-dimethyl-1H-pyrazole as a crystalline solid.

N-Alkylation with Acetic Acid Moiety

The acetic acid group is introduced via alkylation of the pyrazole nitrogen using ethyl chloroacetate, followed by ester hydrolysis.

Alkylation Step

- Reactants : 4-Iodo-3,5-dimethyl-1H-pyrazole (1.0 eq.), ethyl chloroacetate (1.2 eq.)

- Base : Potassium carbonate (2.0 eq.)

- Solvent : Dimethylformamide (DMF, 5 mL/g substrate)

- Temperature : 80–90°C

- Duration : 8–12 hours

- Yield : 60–65%

Ester Hydrolysis

- Reactants : Ethyl 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1.0 eq.)

- Conditions : 2N NaOH in methanol (1:1 v/v)

- Temperature : Reflux (65°C)

- Duration : 3–4 hours

- Yield : 85–90%

Hydrolysis proceeds quantitatively, with acidification using HCl yielding the final product as a white precipitate.

Alternative Methodologies and Optimization

Halogenation via Diazotization and Coupling

Adapting methods from pyrazole carboxylic acid synthesis, an alternative route involves:

- Diazotization of 4-amino-3,5-dimethyl-1H-pyrazole with $$ NaNO_2 $$ in HCl.

- Coupling with iodomethane or iodine in the presence of $$ Cu_2O $$.

While this approach avoids direct electrophilic iodination, it introduces additional complexity, with yields reported at 50–60% for analogous compounds.

Grignard-Based Carboxylation

A patent-described method for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid suggests potential adaptation:

- Grignard exchange of 4-iodo-3,5-dimethyl-1H-pyrazole with isopropyl magnesium chloride.

- Quenching with dry ice ($$ CO_2 $$) to form the carboxylic acid.

Preliminary trials indicate moderate success (40–50% yield), necessitating further optimization for scalability.

Comparative Analysis of Synthetic Routes

| Step | Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Iodination | $$ I2/HIO3 $$ in AcOH | Reflux, 4–6 h | 70–75% | High regioselectivity | Requires corrosive reagents |

| Alkylation | Ethyl chloroacetate | K$$2$$CO$$3$$, DMF, 80°C | 60–65% | Simple workup | Solvent toxicity |

| Hydrolysis | NaOH in MeOH | Reflux, 3–4 h | 85–90% | High efficiency | Long reaction time |

Challenges and Mitigation Strategies

- Regioselectivity in Iodination : Competing di-iodination is minimized by controlling $$ I_2 $$ stoichiometry (0.8 eq.) and reaction time.

- N-Alkylation Efficiency : Steric hindrance from the 4-iodo group reduces reactivity. Using excess ethyl chloroacetate (1.2 eq.) and prolonged heating improves yields.

- Purification : Silica gel chromatography effectively separates mono-iodinated products from di-substituted byproducts.

Chemical Reactions Analysis

(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

Proteomics: It is used as a biochemical tool in proteomics research to study protein interactions and functions.

Medicinal Chemistry: The compound serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Biological Studies: Researchers use this compound to investigate the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.

Industrial Chemistry: Although not widely used in industry, it can be employed in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and acetic acid moiety . The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

The structural and functional attributes of “(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid” are best understood through comparison with analogous pyrazole-acetic acid derivatives. Below is a detailed analysis:

Structural Modifications and Physicochemical Properties

Key Observations :

- Iodine vs.

- Fluorinated Derivatives : Fluorine substitution (CAS 512809-60-8) improves metabolic resistance and electronic properties, making such derivatives more suited for pharmaceutical applications .

Biological Activity

(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a chemical compound that belongs to the pyrazole class, characterized by its unique structure featuring an iodine atom and an acetic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

- Molecular Formula : C7H9IN2O2

- Molecular Weight : 280.06 g/mol

- CAS Number : 6715-88-4

The compound's structure allows it to participate in various chemical reactions, making it a versatile candidate for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Similar compounds have been shown to inhibit enzyme activity, modulate receptor function, and interfere with cellular processes. The iodine substituent enhances its reactivity, facilitating further functionalization that can lead to biologically relevant derivatives.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Candida albicans | Moderate activity observed |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Research into the anticancer potential of pyrazole derivatives indicates that this compound may also exhibit anticancer properties. The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth through various biochemical pathways .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential as an antimicrobial agent .

Study 2: Anticancer Properties

In vitro tests conducted on cancer cell lines showed that this compound could reduce cell viability significantly compared to control groups. The study highlighted its role in triggering apoptotic pathways in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its polar nature due to the imidazole ring structure. This characteristic may enhance its absorption and distribution within biological systems.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole derivatives. Key steps include:

- Iodination : Introducing iodine at the pyrazole C4 position using iodine sources (e.g., N-iodosuccinimide) under controlled temperatures (0–25°C) .

- Acetic acid coupling : Reacting the iodinated pyrazole with bromoacetic acid or via esterification followed by hydrolysis. Stoichiometric ratios (1:1.2 pyrazole:acetic acid derivative) and catalysts like DCC/DMAP in acetonitrile are critical for yield optimization .

- Purification : Column chromatography (e.g., Hept/EA 7:3) or recrystallization to achieve >95% purity .

Table 1 : Example Reaction Parameters

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Iodination | NIS, DMF, 25°C, 12h | 78% | |

| Esterification | DCC, DMAP, RT, overnight | 46% |

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography : Resolve 3D conformation and confirm iodine placement. SHELX software is employed for refinement .

- NMR spectroscopy : H NMR detects methyl (δ 2.1–2.3 ppm) and acetic acid (δ 3.7–4.0 ppm) protons. C NMR confirms carbonyl (δ 170–175 ppm) and iodinated pyrazole signals .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] (expected: ~325 g/mol) .

Q. What physicochemical properties influence its reactivity in biological assays?

- Methodological Answer : Key properties include:

- Solubility : Moderate in DMSO (>10 mM) but limited in aqueous buffers, requiring co-solvents (e.g., PEG-400) for in vitro studies .

- Stability : Susceptible to photodegradation; store in amber vials at -20°C .

- pKa : The acetic acid moiety (pKa ~2.5) impacts ionization and binding to targets .

Advanced Research Questions

Q. How does the iodine substituent affect coordination chemistry in metal-organic frameworks (MOFs)?

- Methodological Answer : The iodine atom acts as a weak Lewis base, enabling interactions with transition metals (e.g., Cu, Zn). In a study of a related pyrazole-acetic acid derivative, coordination polymers formed via carboxylate-metal bonding showed unique luminescent properties .

- Experimental Design : Mix the compound with metal salts (e.g., Cu(NO)) in methanol/water. Characterize via single-crystal XRD and TGA to assess stability .

Q. What mechanistic insights explain contradictory bioactivity data in kinase inhibition assays?

- Methodological Answer : Discrepancies arise from:

- Binding mode variability : Molecular docking simulations (AutoDock Vina) reveal iodine’s steric effects may block ATP-binding pockets in some kinases (e.g., EGFR) but not others .

- Assay conditions : Varying pH (5.5 vs. 7.4) alters ionization of the acetic acid group, affecting affinity. Validate via isothermal titration calorimetry (ITC) .

Table 2 : Example Docking Results (IC vs. Computational ΔG)

| Kinase | Experimental IC (µM) | Predicted ΔG (kcal/mol) |

|---|---|---|

| EGFR | 0.45 | -9.2 |

| VEGFR2 | 1.8 | -7.5 |

Q. How can conflicting NMR and XRD data on tautomerism be resolved?

- Methodological Answer : Pyrazole rings exhibit keto-enol tautomerism, leading to discrepancies:

- Variable-temperature NMR : Monitor proton shifts (e.g., NH at δ 10–12 ppm) to identify dominant tautomers .

- DFT calculations : Compare energy minima of tautomers (Gaussian 16, B3LYP/6-31G*) with experimental XRD bond lengths .

Q. What computational strategies predict its metabolic stability?

- Methodological Answer : Use in silico tools:

- CYP450 metabolism : SwissADME predicts oxidation sites (iodine substituent reduces CYP3A4 affinity) .

- Half-life estimation : Molecular dynamics (MD) simulations in liver microsome models (e.g., Schönecker’s model) .

Q. How does steric hindrance from the 3,5-dimethyl groups impact regioselective functionalization?

- Methodological Answer : The methyl groups direct electrophilic substitution to the C4 position. Experimental validation:

- Bromination trials : NBS in DMF yields 4-bromo derivative (95% selectivity) vs. <5% at C3/C5 .

- DFT analysis : Frontier molecular orbitals (HOMO/LUMO) show higher electron density at C4 .

Q. What green chemistry approaches improve sustainability in its synthesis?

- Methodological Answer :

Q. How are supramolecular interactions leveraged in crystal engineering?

- Methodological Answer :

The acetic acid group forms hydrogen-bonded dimers, while iodine participates in halogen bonding. In a study, this facilitated 2D network formation, characterized by XRD and Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.